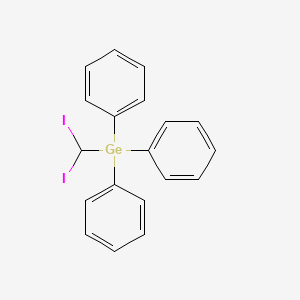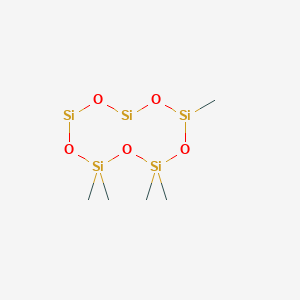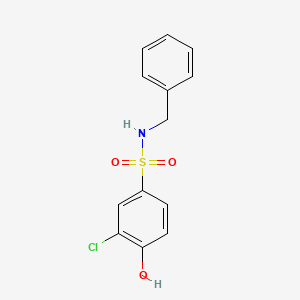![molecular formula C10H11FO B14358619 1-[4-(Fluoromethyl)phenyl]propan-1-one CAS No. 95889-05-7](/img/structure/B14358619.png)
1-[4-(Fluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Fluoromethyl)phenyl]propan-1-one is an organic compound that belongs to the class of aryl ketones It is characterized by the presence of a fluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Fluoromethyl)phenyl]propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of fluoromethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Fluoromethyl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Fluoromethyl)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Fluoromethyl)phenyl]propan-1-one involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)propan-1-one: Similar in structure but lacks the fluoromethyl group.
Propiophenone: A related aryl ketone with different substituents on the phenyl ring.
1-(4-Trifluoromethyl)phenylpropan-1-one: Contains a trifluoromethyl group instead of a fluoromethyl group.
Uniqueness
1-[4-(Fluoromethyl)phenyl]propan-1-one is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties
Propiedades
| 95889-05-7 | |
Fórmula molecular |
C10H11FO |
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
1-[4-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11FO/c1-2-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3 |
Clave InChI |
ZULYWMQOPPBKAG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



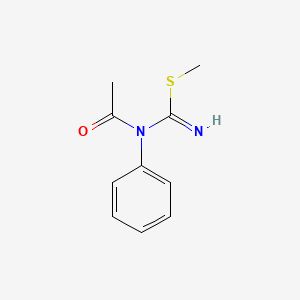
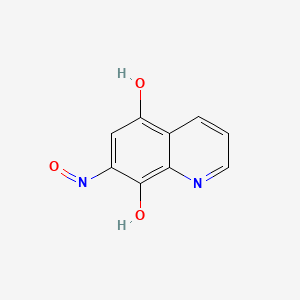
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
